1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole
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Overview
Description
1-methyl-5-phenyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H15F3N2S and its molecular weight is 348.39. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study highlighted the microwave-assisted synthesis of benzimidazole derivatives, which includes compounds structurally related to 1-methyl-5-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole. These compounds were evaluated for their antioxidant activities, indicating their potential in the development of treatments for conditions involving oxidative stress (Menteşe, E., et al., 2013).
Antiarthritic and Analgesic Activity
Another research direction involves the synthesis of imidazole derivatives to evaluate their anti-inflammatory and analgesic properties. These studies aim to identify new therapeutic agents for treating conditions like arthritis, demonstrating the versatility of benzimidazole derivatives in medicinal chemistry (Sharpe, T., et al., 1985).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing oxadiazoles for mild steel in acidic environments have been studied, showcasing the compound's potential in industrial applications. These studies focus on understanding the physicochemical interactions between the inhibitors and metal surfaces to develop more effective corrosion prevention methods (Ammal, P., et al., 2018).
Antiviral Agents
Benzimidazole-based heterocycles, including derivatives related to 1-methyl-5-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazole, have been explored as broad-spectrum antiviral agents. The design, synthesis, and evaluation of these compounds provide insights into the molecular basis of their action against various viral infections, underlining the chemical's potential in antiviral drug development (Eldebss, T. M. A., et al., 2015).
Antibacterial and Antifungal Activities
Research into new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, including those similar to the target compound, has revealed their significant antibacterial and antifungal activities. These studies are crucial for the discovery of new antimicrobial agents, contributing to the fight against resistant microbial strains (Ammar, Y., et al., 2016).
Mechanism of Action
Target of Action
The compound belongs to the class of imidazoles, which are often used in medicinal chemistry. Imidazoles can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of Action
The specific mode of action would depend on the target. For example, some imidazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .
Biochemical Pathways
Imidazoles can affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the synthesis of certain biomolecules or disrupt signal transduction pathways .
Properties
IUPAC Name |
1-methyl-5-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-23-16(14-5-3-2-4-6-14)11-22-17(23)24-12-13-7-9-15(10-8-13)18(19,20)21/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAJRZOZKLTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.